molecular formula C9H15NO2S B13968016 Pentyl 2-thiocyanatopropanoate CAS No. 5349-45-1

Pentyl 2-thiocyanatopropanoate

Cat. No.: B13968016
CAS No.: 5349-45-1
M. Wt: 201.29 g/mol
InChI Key: PZTYPGZCKTWAAV-UHFFFAOYSA-N
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Description

Pentyl 2-thiocyanatopropanoate is an organic compound with a unique structure that includes a pentyl group, a thiocyanate group, and a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-thiocyanatopropanoate typically involves the reaction of pentanol with thiocyanate and propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-thiocyanatopropanoate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonate derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or sodium halides are employed under mild conditions.

Major Products

    Oxidation: Sulfonate esters.

    Reduction: Alcohol derivatives.

    Substitution: Amine or halide-substituted esters.

Scientific Research Applications

Pentyl 2-thiocyanatopropanoate has several applications in scientific research:

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-thiocyanatopropanoate
  • Butyl 2-thiocyanatopropanoate
  • Hexyl 2-thiocyanatopropanoate

Uniqueness

Pentyl 2-thiocyanatopropanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its shorter or longer chain analogs, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

5349-45-1

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

pentyl 2-thiocyanatopropanoate

InChI

InChI=1S/C9H15NO2S/c1-3-4-5-6-12-9(11)8(2)13-7-10/h8H,3-6H2,1-2H3

InChI Key

PZTYPGZCKTWAAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(C)SC#N

Origin of Product

United States

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